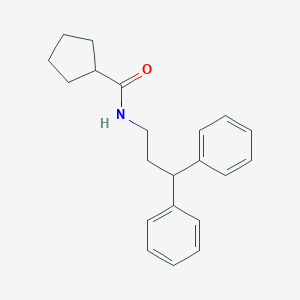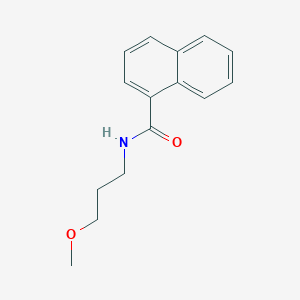![molecular formula C18H21N3O3S B258772 2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B258772.png)
2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of various enzymes and receptors, making it a valuable tool for studying biological processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide is not fully understood. However, it is known to be a potent inhibitor of various enzymes and receptors. It is thought to bind to the active site of these molecules, preventing them from functioning properly.
Biochemical and Physiological Effects:
2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of phosphodiesterases, leading to an increase in the levels of cyclic nucleotides such as cAMP and cGMP. It has also been shown to inhibit the activity of G protein-coupled receptors, leading to a decrease in intracellular signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide in lab experiments is its potency. It is a very potent inhibitor of various enzymes and receptors, making it useful for studying their function. However, this potency can also be a limitation, as it can lead to off-target effects and toxicity. Another limitation is that it is not very selective, meaning that it can inhibit the function of multiple enzymes and receptors.
Direcciones Futuras
There are many future directions for research involving 2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide. One area of research is the development of more selective inhibitors of specific enzymes and receptors. Another area of research is the use of 2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide in drug discovery, as it may be useful in identifying new drug targets. Additionally, research is needed to better understand the mechanism of action of 2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide and its effects on biological processes.
Métodos De Síntesis
The synthesis of 2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide involves several steps. The first step is the reaction of 2-methyl-5-nitrobenzenesulfonamide with phenylpiperazine in the presence of a reducing agent such as iron powder. This results in the formation of 2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]nitrobenzene. The nitro group is then reduced using a reducing agent such as palladium on carbon to form 2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide.
Aplicaciones Científicas De Investigación
2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide is widely used in scientific research as a tool for studying biological processes. It is a potent inhibitor of various enzymes and receptors, making it useful for studying the function of these molecules. It is commonly used in studies of G protein-coupled receptors, as it can selectively inhibit their function. It is also used in studies of phosphodiesterases, which are enzymes that break down cyclic nucleotides such as cAMP and cGMP.
Propiedades
Nombre del producto |
2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide |
|---|---|
Fórmula molecular |
C18H21N3O3S |
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
2-methyl-5-(4-phenylpiperazin-1-yl)sulfonylbenzamide |
InChI |
InChI=1S/C18H21N3O3S/c1-14-7-8-16(13-17(14)18(19)22)25(23,24)21-11-9-20(10-12-21)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H2,19,22) |
Clave InChI |
UTIXMZMXLOTXBQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)C(=O)N |
SMILES canónico |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(2-methoxyphenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B258690.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B258691.png)

![ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B258696.png)
![N-butyl-3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258700.png)
![N-isopropyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B258701.png)
![Isopropyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B258703.png)

![4-[3-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-3-oxo-1-propenyl]phenyl methyl ether](/img/structure/B258707.png)

![Methyl 2-[(cyclopentylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B258709.png)
![1-{[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]carbonyl}piperidine](/img/structure/B258713.png)
![Methyl 4,5-dimethyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B258714.png)